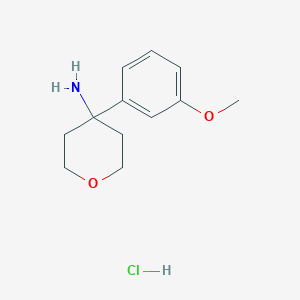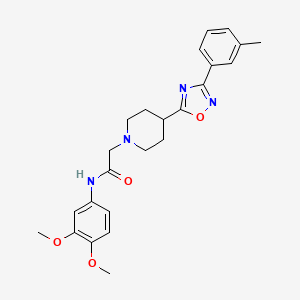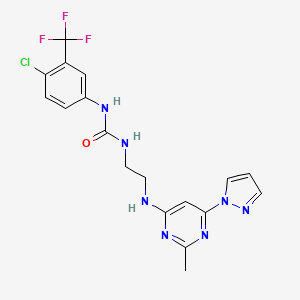
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties. This compound features a naphthamide core linked to a thiophene ring via a hydroxyethyl group, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthoyl chloride with 2-hydroxy-2-(thiophen-3-yl)ethylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is conducted under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
化学反応の分析
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthamide moiety can be reduced to form corresponding amines.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Oxidation: Formation of N-(2-oxo-2-(thiophen-3-yl)ethyl)-1-naphthamide.
Reduction: Formation of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthylamine.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide has found applications in several scientific domains:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors
作用機序
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxyethyl group may facilitate binding to enzymes or receptors, while the thiophene and naphthamide moieties contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-naphthamide
- N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,5-dimethylbenzamide
- N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-phenoxypropanamide
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-naphthamide stands out due to its specific combination of a naphthamide core and a thiophene ring, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials.
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-16(13-8-9-21-11-13)10-18-17(20)15-7-3-5-12-4-1-2-6-14(12)15/h1-9,11,16,19H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAUOBXSZDRDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2895420.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2895421.png)
![4-{[(3,5-dimethyl-1,2-oxazol-4-yl)formamido]methyl}-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2895422.png)


![2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline](/img/structure/B2895426.png)

![Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2895429.png)



![Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2895435.png)
